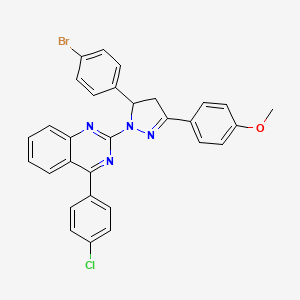
2-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)quinazoline is a useful research compound. Its molecular formula is C30H22BrClN4O and its molecular weight is 569.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)quinazoline is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following IUPAC name:
- Molecular Formula: C₃₁H₃₄Br₂N₄O₄
- Molecular Weight: 686.434 g/mol
- CAS Number: Not specified
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. The detailed methodology often includes the use of solvents such as ethanol and catalysts to facilitate the formation of the pyrazole and quinazoline moieties.
Antitumoral Activity
Recent studies have indicated that derivatives of pyrazole and quinazoline exhibit significant antitumoral properties. For instance, compounds similar to the one have been tested against various cancer cell lines, demonstrating inhibition of tumor growth through mechanisms such as:
- Inhibition of tubulin polymerization: This disrupts the mitotic spindle formation, leading to apoptosis in cancer cells.
- Induction of oxidative stress: Enhanced reactive oxygen species (ROS) production can trigger cell death pathways.
A comparative study showed that certain derivatives exhibited low micromolar activity against solid tumors such as glioblastoma (LN-229) and colorectal carcinoma (HCT-116) .
Antioxidant and Anti-inflammatory Effects
Compounds with similar structures have also been reported to possess antioxidant properties, which can mitigate oxidative stress-related damage in cells. Additionally, anti-inflammatory activities have been documented, where these compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2.
The biological activity is believed to stem from several mechanisms:
- Binding Affinity: The compound may interact with specific protein targets involved in cancer progression.
- Gene Expression Modulation: It can influence the expression levels of genes related to apoptosis and cell cycle regulation.
- Enzyme Inhibition: Compounds like this may inhibit key enzymes that are crucial for tumor cell survival.
Study 1: Antitumor Efficacy
In vitro studies conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability at concentrations ranging from 1 to 10 µM. The mechanism was primarily attributed to apoptosis induction through mitochondrial pathways .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of similar pyrazole derivatives in animal models showed a significant reduction in edema and inflammatory markers post-treatment. This suggests potential therapeutic applications in managing inflammatory diseases .
Comparative Analysis
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrClN4O/c1-37-24-16-10-19(11-17-24)27-18-28(20-6-12-22(31)13-7-20)36(35-27)30-33-26-5-3-2-4-25(26)29(34-30)21-8-14-23(32)15-9-21/h2-17,28H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWQXBMDRKCKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5C(=N4)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














